molecular formula C11H12O2 B6274172 rac-2-[(1R,2S)-2-phenylcyclopropyl]acetic acid, trans CAS No. 21024-66-8

rac-2-[(1R,2S)-2-phenylcyclopropyl]acetic acid, trans

Cat. No.: B6274172
CAS No.: 21024-66-8
M. Wt: 176.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-2-[(1R,2S)-2-phenylcyclopropyl]acetic acid, trans: is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a cyclopropane ring substituted with a phenyl group and an acetic acid moiety, making it an interesting subject for stereochemical studies and synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of rac-2-[(1R,2S)-2-phenylcyclopropyl]acetic acid, trans typically involves chiral chemical synthesis. One common method includes the selective synthesis of chiral carbon atoms through asymmetric catalysis or chiral auxiliaries. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: rac-2-[(1R,2S)-2-phenylcyclopropyl]acetic acid, trans can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, organometallic compounds.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

rac-2-[(1R,2S)-2-phenylcyclopropyl]acetic acid, trans has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules and as a model compound for studying stereochemical effects.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of rac-2-[(1R,2S)-2-phenylcyclopropyl]acetic acid, trans involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    Cyclopropaneacetic acid derivatives: These compounds share the cyclopropane ring and acetic acid moiety but may differ in their substituents and stereochemistry.

    Phenylacetic acid derivatives: These compounds have a phenyl group attached to an acetic acid moiety but lack the cyclopropane ring.

Uniqueness: rac-2-[(1R,2S)-2-phenylcyclopropyl]acetic acid, trans is unique due to its specific stereochemistry and the presence of both a cyclopropane ring and a phenyl group. This combination of structural features makes it a valuable compound for studying stereochemical effects and for use in various synthetic applications .

Properties

CAS No.

21024-66-8

Molecular Formula

C11H12O2

Molecular Weight

176.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.